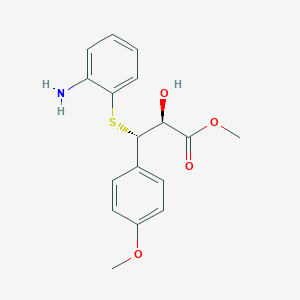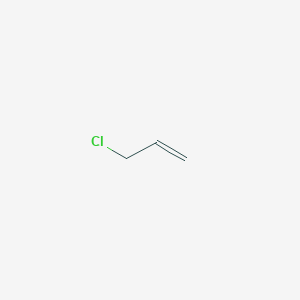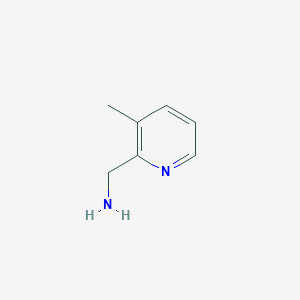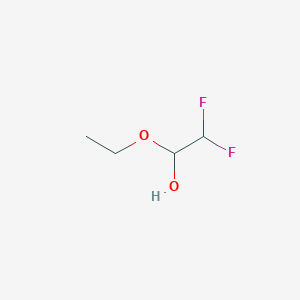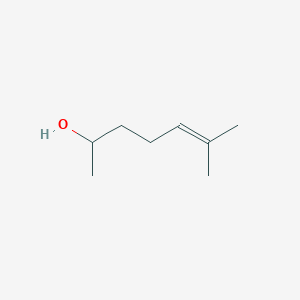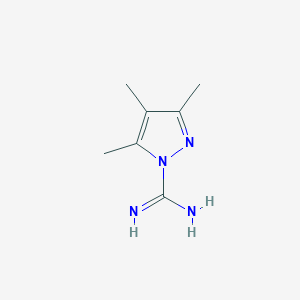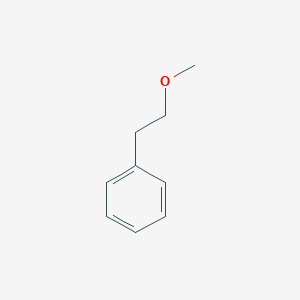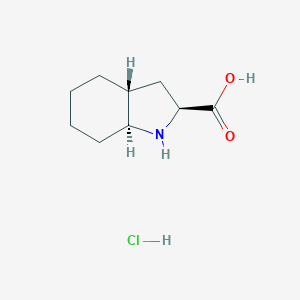
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
Overview
Description
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2.HCl and a molecular weight of 205.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is an important raw material and intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
The preparation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride involves several synthetic routes. One method involves the use of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, which is prepared using phosphorous pentachloride and dichloromethane. This intermediate is then reacted with methylbenzene and acetyl chloride to form 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. This compound is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon. Finally, (2S)-octahydro-1H-indole-2-methyl carboxylate is converted to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid .
Chemical Reactions Analysis
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include various derivatives of the indole ring, which can be further utilized in the synthesis of pharmaceuticals and other chemical products .
Scientific Research Applications
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as an intermediate in the synthesis of various bioactive compounds. In medicine, it is used in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Additionally, the compound finds applications in the industrial production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as trandolapril and other indole derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONAUWFRJYNGAC-MWDCIYOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647571 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144540-75-0 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144540-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


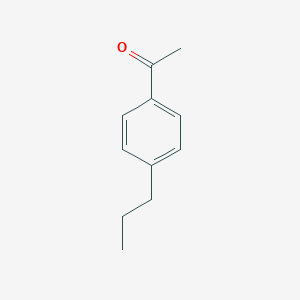
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)
